![molecular formula C20H15F2N3O2S B2558368 2-(4-fluorobenzamido)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941967-99-3](/img/structure/B2558368.png)
2-(4-fluorobenzamido)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorobenzamido)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H15F2N3O2S and its molecular weight is 399.42. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorobenzamido)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorobenzamido)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insulin Sensitivity and Hyperlipidemia Management
This compound has been studied for its potential to ameliorate insulin sensitivity and manage hyperlipidemia. It has shown promising results in improving the lipid profile and enhancing insulin sensitivity in animal models, particularly in the context of Type 2 Diabetes Mellitus (T2DM). The compound’s anti-inflammatory and antioxidant properties contribute to its therapeutic effects .
Detection of Primary Aromatic Amines
The structural analogs of this compound, particularly those with a thiadiazole base, have been utilized in the development of nanosheets for the detection of primary aromatic amines (PAAs). These PAAs are persistent organic pollutants posing health risks. The compound’s electron-deficient units aid in the selective and sensitive detection of PAAs through fluorescence quenching .
Antitubercular Activity
Derivatives of the compound have been synthesized and evaluated for their antitubercular activity. Some derivatives have displayed significant inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, without acute cellular toxicity. This suggests potential applications in developing new antitubercular drugs .
Anti-Diabetic Effects
The compound has been associated with protective effects against hyperglycemia. It has demonstrated pharmacological effects on hyperglycemia, glucose intolerance, and insulin resistance in diabetic models. This is attributed to its antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of diabetes .
Oxidative Stress Reduction
Due to its antioxidant properties, the compound has been shown to attenuate oxidative stress markers. This includes increasing levels of glutathione, catalase, and superoxide dismutase, while reducing malondialdehyde levels. These effects are crucial in protecting against oxidative stress-related diseases .
Hepatic and Renal Protection
The compound has shown pharmacological effects against hepatic and renal injury markers. It helps in restoring the levels of alanine transaminase, aspartate transaminase, blood urea nitrogen, creatinine, and uric acid. Histopathological studies support its protective role against hepatic injury, suggesting its use in liver and kidney-related conditions .
Eigenschaften
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2S/c21-12-6-4-11(5-7-12)18(26)25-20-24-17-15(8-9-16(17)28-20)19(27)23-14-3-1-2-13(22)10-14/h1-7,10,15H,8-9H2,(H,23,27)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOSGHYXHMMZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NC3=CC(=CC=C3)F)N=C(S2)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorobenzamido)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.